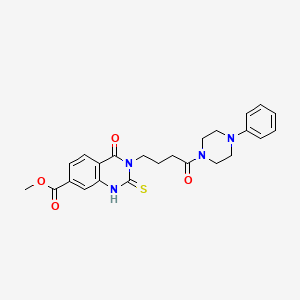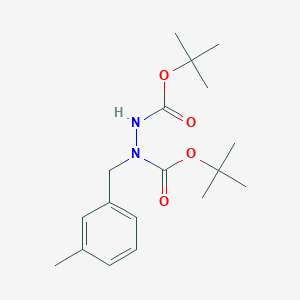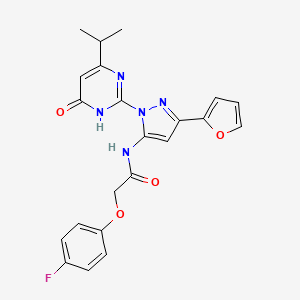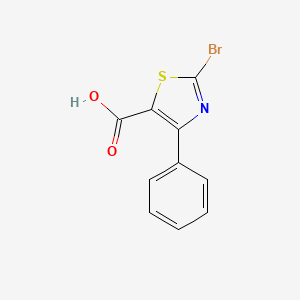
Methyl 4-oxo-3-(4-oxo-4-(4-phenylpiperazin-1-yl)butyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound of interest, "Methyl 4-oxo-3-(4-oxo-4-(4-phenylpiperazin-1-yl)butyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate," is a complex molecule that appears to be related to the family of quinazoline derivatives. These compounds are known for their potential pharmacological activities, including anti-cancer properties as indicated by their ability to inhibit enzymes like methionine synthase (MetS) .
Synthesis Analysis
The synthesis of related quinazoline derivatives has been reported through various methods. For instance, the protected methyl 4-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate is synthesized from dimethyl-5-(2-formylphenyl)-2-methyl-4,5-dihydrooxazole-4,4-dicarboxylate using a solvent-free process assisted by focused microwave technology . Another study describes the synthesis of methyl 2-(2-(4-oxo-3-aryl-3,4-dihydroquinazolin-2-ylthio)acetamido)alkanoates, which are structurally similar to the compound , using dicyclohexylcarbodiimide (DCC) and azide coupling methods . These methods could potentially be adapted for the synthesis of the compound of interest.
Molecular Structure Analysis
The molecular structure of quinazoline derivatives can be complex, and their analysis is crucial for understanding their potential interactions with biological targets. X-ray structural analysis has been used to establish the structure of related compounds, such as methyl 7,7-dimethyl-5-oxo-2-phenyl-5,6,7,8-tetrahydroquinoline-4-carboxylate . This technique could be employed to determine the precise molecular structure of the compound .
Chemical Reactions Analysis
Quinazoline derivatives can undergo various chemical reactions, which are essential for their biological activity. The study of these reactions can provide insights into the reactivity and potential modifications of the compound. For example, the synthesis of substituted 4-oxoquinoline-3-carboxylic acids involves the preparation of compounds with a methyl group at the 8-position, which have shown potent antibacterial activity . Understanding the chemical reactions of the compound could lead to the discovery of new antibacterial agents or other pharmacologically active molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazoline derivatives are influenced by their molecular structure. These properties, such as solubility, melting point, and stability, are important for the compound's application in a biological context. The studies mentioned do not provide specific data on these properties for the compound of interest, but similar compounds have been evaluated for their cytotoxic activity and binding energies, which are indicative of their potential as anti-cancer agents . Further analysis of the physical and chemical properties of the compound is necessary to fully understand its potential applications.
Wissenschaftliche Forschungsanwendungen
Antibacterial and Antimicrobial Applications
- Antibacterial Activities : Some derivatives of the compound, such as Temafloxacin hydrochloride, have shown potent antibacterial properties. This makes them candidates for development as broad-spectrum antimicrobial agents (Chu et al., 1991).
- Antimicrobial Study of Fluoroquinolone-based 4-thiazolidinones : The study of fluoroquinolone-based derivatives, including the specified compound, has demonstrated potential antifungal and antibacterial activities, underscoring their relevance in addressing microbial resistance (Patel & Patel, 2010).
Pharmaceutical Research
- Synthesis for Potential Antimicrobial Agents : Derivatives have been synthesized and screened for in vitro antibacterial and antifungal activities, showing promise as potential antimicrobial agents (Desai, Dodiya & Shihora, 2011).
- VEGFR-2 and EGFR Tyrosine Kinases Inhibition : A study synthesized a new derivative and evaluated its biological activities, finding that it inhibited VEGFR-2 and EGFR tyrosine kinases, suggesting its potential as an effective anti-cancer agent (Riadi et al., 2021).
Chemical Synthesis and Characterization
- Molecular and Crystal Structures : Research has focused on the synthesis and structural analysis of derivatives, providing insights into their molecular and crystal structures, which is crucial for understanding their pharmaceutical applications (Rudenko et al., 2013).
Anticancer Research
- Breast Anticancer Activity : A study aimed to produce new derivatives to test their anticancer effect against the breast cancer MCF-7 cell line, indicating potential applications in cancer therapy (Gaber et al., 2021).
Eigenschaften
IUPAC Name |
methyl 4-oxo-3-[4-oxo-4-(4-phenylpiperazin-1-yl)butyl]-2-sulfanylidene-1H-quinazoline-7-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O4S/c1-32-23(31)17-9-10-19-20(16-17)25-24(33)28(22(19)30)11-5-8-21(29)27-14-12-26(13-15-27)18-6-3-2-4-7-18/h2-4,6-7,9-10,16H,5,8,11-15H2,1H3,(H,25,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQQSMONBWXSLHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CCCC(=O)N3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(4-(2-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B3018568.png)
![1-phenyl-3-[4-(1H-pyrazol-1-yl)cyclohexyl]urea](/img/structure/B3018570.png)
![3-Methyl-6-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]pyrimidin-4-one](/img/structure/B3018571.png)


![4-chloro-N-[(3-phenyl-5-isoxazolyl)methyl]benzenesulfonamide](/img/structure/B3018575.png)